molecular formula C26H20Cl2N4O4 B4582756 N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2,4-dichlorobenzamide

N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2,4-dichlorobenzamide

Cat. No. B4582756
M. Wt: 523.4 g/mol
InChI Key: LLWHYTJSWHHFHS-NHDPSOOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of complex molecules like the one often involves multi-step reactions, starting from simpler precursor molecules. For example, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was synthesized through reactions involving pyrazole-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, showcasing the complexity and precision required in such syntheses (İ. Koca et al., 2014).

Molecular Structure Analysis

The molecular structure of complex compounds is often analyzed using spectroscopic and theoretical studies, including IR, Raman, NMR, and X-ray diffraction methods. Such analyses provide detailed insights into the vibrational spectra, geometric parameters (bond lengths, bond angles), and electronic structures of molecules, facilitating a deep understanding of their chemical behavior (İ. Koca et al., 2014).

Scientific Research Applications

Molecular Structure and Crystallography

Crystal Structure Analysis : The study of crystal structures provides foundational insights into molecular configurations and interactions. For instance, research on related compounds like Dabigatran etexilate highlights the importance of intramolecular hydrogen bonding and crystal packing, which are crucial for understanding drug design and molecular interactions (Hong-qiang Liu et al., 2012).

Pharmacological Potential

Antihistaminic Activity : Benzimidazole derivatives have been synthesized and tested for H1-antihistaminic activity, showcasing the potential of such compounds in treating allergic reactions. The oxygen atom's presence in certain derivatives significantly enhances antihistaminic activity, underscoring the structural-activity relationship crucial for drug development (R. Iemura et al., 1986).

Herbicidal Applications

Herbicidal Activity : The exploration of benzamides like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide indicates their herbicidal efficacy against various grasses, showing the versatility of benzimidazole derivatives beyond pharmaceuticals into agricultural chemistry (K. Viste et al., 1970).

Anti-inflammatory Studies

Anti-inflammatory Potentials : Novel methyl amino and hydrazino benzimidazoles have been synthesized and evaluated for their anti-inflammatory potential, offering insights into the development of new anti-inflammatory agents. Such studies reveal the structural versatility of benzimidazole derivatives for therapeutic applications (International journal of pharma and bio sciences, 2013).

Synthetic Chemistry

Synthetic Approaches : Advances in synthetic methodologies for benzimidazole derivatives highlight the ongoing interest in these compounds for various scientific and therapeutic applications. These include novel reactions for constructing benzimidazole moieties and exploring their functionalization for generating pharmacologically active compounds (V. Mamedov & N. Zhukova, 2021).

properties

IUPAC Name

N-[(Z)-3-[2-(1H-benzimidazol-2-yl)ethylamino]-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20Cl2N4O4/c27-16-6-7-17(18(28)13-16)25(33)32-21(11-15-5-8-22-23(12-15)36-14-35-22)26(34)29-10-9-24-30-19-3-1-2-4-20(19)31-24/h1-8,11-13H,9-10,14H2,(H,29,34)(H,30,31)(H,32,33)/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWHYTJSWHHFHS-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCC3=NC4=CC=CC=C4N3)NC(=O)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NCCC3=NC4=CC=CC=C4N3)\NC(=O)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(Z)-2-Benzo[1,3]dioxol-5-yl-1-[2-(1H-benzoimidazol-2-yl)-ethylcarbamoyl]-vinyl}-2,4-dichloro-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2,4-dichlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2,4-dichlorobenzamide
Reactant of Route 3
Reactant of Route 3
N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2,4-dichlorobenzamide
Reactant of Route 4
Reactant of Route 4
N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2,4-dichlorobenzamide
Reactant of Route 5
N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2,4-dichlorobenzamide
Reactant of Route 6
N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2,4-dichlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.